CEA readily undergoes polymerization, a process of linking multiple CEA molecules to form polymers. These polymers possess valuable properties like:
These properties make CEA-based polymers ideal for research in:
CEA finds application in the design of hydrogels, three-dimensional networks that can absorb large amounts of water. By incorporating CEA into hydrogels, researchers can achieve:
These features make CEA a promising material for research in:
2-Carboxyethyl acrylate is a versatile monomer characterized by the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol. It appears as a colorless to light yellow viscous liquid with a boiling point of approximately 103 °C at 19 mmHg and a density of 1.214 g/mL at 25 °C. The compound is soluble in water, which enhances its applicability in various fields, particularly in polymer chemistry and materials science . Its structure includes an acrylate group, which is responsible for its reactivity, and a carboxyethyl group that contributes to its water solubility and functionality.
2-Carboxyethyl acrylate readily undergoes polymerization due to the presence of the acrylate double bond. This can occur through:
The compound can decompose under high temperatures or in the presence of strong acids or bases, potentially releasing acrylic acid as a byproduct, depending on the reaction conditions.
Research has highlighted the role of 2-carboxyethyl acrylate in modifying the rheological properties of ceramic suspensions during gel casting processes. This modification helps mitigate the negative effects of oxygen inhibition, which can adversely affect material properties during polymerization . The compound's ability to enhance physical bonding to metal surfaces also makes it valuable in surface modification studies .
Several compounds share structural similarities with 2-carboxyethyl acrylate. A comparison highlights its unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acrylic Acid | C3H4O2 | Simpler structure; more reactive but less soluble. |
Ethyl Acrylate | C5H8O2 | More hydrophobic; used primarily for non-polar applications. |
Methacrylic Acid | C4H6O2 | Higher glass transition temperature; less hydrophilic than 2-carboxyethyl acrylate. |
Hydroxyethyl Acrylate | C5H8O3 | Contains hydroxyl group; enhances adhesion but less flexibility compared to 2-carboxyethyl acrylate. |
The unique combination of water solubility, flexibility, and lower glass transition temperature makes 2-carboxyethyl acrylate particularly advantageous for applications requiring both mechanical performance and chemical functionality .
Corrosive;Irritant